molecular formula C13H17NO2 B2448107 N-(2-Hydroxy-3-phenylbutyl)prop-2-enamide CAS No. 2361642-90-0

N-(2-Hydroxy-3-phenylbutyl)prop-2-enamide

Cat. No.: B2448107
CAS No.: 2361642-90-0
M. Wt: 219.284
InChI Key: BLKYAWYCKFGHAO-UHFFFAOYSA-N
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Description

N-(2-Hydroxy-3-phenylbutyl)prop-2-enamide is an organic compound with a unique structure that combines a hydroxy group, a phenyl group, and an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hydroxy-3-phenylbutyl)prop-2-enamide typically involves the reaction of 2-hydroxy-3-phenylbutylamine with acryloyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

    Reactants: 2-hydroxy-3-phenylbutylamine and acryloyl chloride.

    Catalyst/Base: Triethylamine.

    Solvent: Dichloromethane or another suitable organic solvent.

    Reaction Conditions: The reaction is typically conducted at low temperatures (0-5°C) to control the exothermic nature of the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxy-3-phenylbutyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

    Oxidation: Formation of N-(2-oxo-3-phenylbutyl)prop-2-enamide.

    Reduction: Formation of N-(2-hydroxy-3-phenylbutyl)prop-2-enamine.

    Substitution: Formation of nitro-substituted derivatives of the original compound.

Scientific Research Applications

N-(2-Hydroxy-3-phenylbutyl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of N-(2-Hydroxy-3-phenylbutyl)prop-2-enamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the amide group can participate in various biochemical pathways. The phenyl group may enhance the compound’s ability to interact with hydrophobic regions of proteins or cell membranes.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Hydroxy-3-phenylpropyl)prop-2-enamide: Similar structure but with a propyl group instead of a butyl group.

    N-(2-Hydroxy-3-phenylbutyl)but-2-enamide: Similar structure but with a butenamide group instead of a propenamide group.

    N-(2-Hydroxy-3-phenylbutyl)prop-2-enoate: Similar structure but with an ester group instead of an amide group.

Uniqueness

N-(2-Hydroxy-3-phenylbutyl)prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(2-hydroxy-3-phenylbutyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-3-13(16)14-9-12(15)10(2)11-7-5-4-6-8-11/h3-8,10,12,15H,1,9H2,2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLKYAWYCKFGHAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C(CNC(=O)C=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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